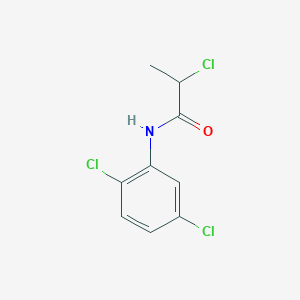

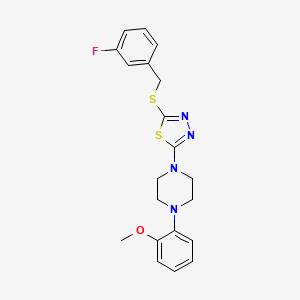

![molecular formula C13H15N5O2S B3007303 1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097920-62-0](/img/structure/B3007303.png)

1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide can yield 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . These characteristics are believed to contribute to the low toxicity and in vivo stability of these compounds .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are largely determined by the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These properties allow 1,3,4-thiadiazole derivatives to form various types of bonds and interactions with other molecules, which can be utilized in the design of new drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These characteristics contribute to the low toxicity and in vivo stability of these compounds .Scientific Research Applications

Synthesis and Biological Activities

- Novel compounds containing 1,3,4-thiadiazole amide and piperazine have been synthesized, showing inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).

Antimicrobial and Leishmanicidal Activity

- Piperazine and thiadiazole derivatives demonstrate potent leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).

- Thiazolidinone derivatives linked with piperazine show antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Antibacterial and Antifungal Agents

- Novel thiadiazole systems exhibit significant antimicrobial properties (Hamama et al., 2017).

- A series of 1,2,4-triazole derivatives are synthesized, displaying good to moderate antibacterial activities (Bektaş et al., 2010).

Inhibition of Carbonic Anhydrases

- Sulfonamides incorporating various moieties, including piperazinyl, show inhibition of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII (Alafeefy et al., 2015).

Anti-Inflammatory Activity

- Certain compounds with piperazine moiety exhibit in-vitro anti-inflammatory activity using HRBC membrane stabilization method (Ahmed et al., 2017).

Pyruvate Dehydrogenase Kinase Inhibition

- Piperazine derivatives act as inhibitors of pyruvate dehydrogenase kinase, with potential implications for diabetes treatment (Aicher et al., 2000).

Insecticidal Activity

- Dihydropiperazine neonicotinoid compounds demonstrate promising insecticidal activity (Samaritoni et al., 2003).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps) . These enzymes play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in the development of various diseases, including cancer .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it can be inferred that they may affect pathways related to cell division and growth. This could lead to the inhibition of cell proliferation, particularly in cancerous cells .

Pharmacokinetics

It is known that the good liposolubility of the sulfur atom in thiadiazole-containing compounds has a positive effect on their biological activity and pharmacokinetic properties . This makes them capable of easily crossing through cell membranes .

Result of Action

Given its potential to disrupt dna replication processes and inhibit MMPs , it can be inferred that this compound may lead to the inhibition of cell proliferation and tissue remodeling, particularly in cancerous cells.

Future Directions

properties

IUPAC Name |

1-methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-16-4-2-3-10(12(16)19)13(20)18-7-5-17(6-8-18)11-9-14-21-15-11/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVGGNIVVVDSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

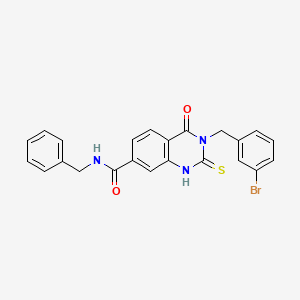

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

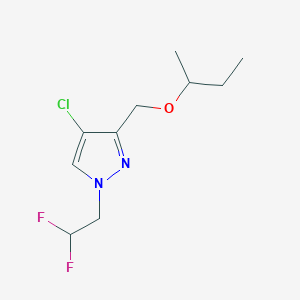

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

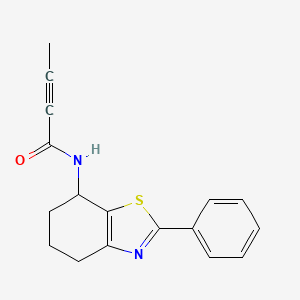

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)